molecular formula C21H19Cl2N3OS B10890864 (2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one

(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B10890864
M. Wt: 432.4 g/mol
InChI Key: LGCPWEPBLZUWIX-QGOAFFKASA-N
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Description

2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2,3-dichloroaniline with 4-piperidinobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the thiazole ring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-[(2,4-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-[(2,5-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H19Cl2N3OS

Molecular Weight

432.4 g/mol

IUPAC Name

(5E)-2-(2,3-dichlorophenyl)imino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19Cl2N3OS/c22-16-5-4-6-17(19(16)23)24-21-25-20(27)18(28-21)13-14-7-9-15(10-8-14)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12H2,(H,24,25,27)/b18-13+

InChI Key

LGCPWEPBLZUWIX-QGOAFFKASA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3

Origin of Product

United States

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